N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and agriculture. The presence of the bromophenyl group and the benzothiadiazole core structure imparts unique chemical and physical properties to this compound, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide typically involves the condensation of 4-bromoaniline with 1,2,3-benzothiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiadiazole derivatives.
Scientific Research Applications
N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the biosynthesis of bacterial cell wall components, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Electronic Properties: In materials science, the compound’s electronic properties are attributed to its ability to facilitate charge transfer and enhance conductivity in organic semiconductors.
Comparison with Similar Compounds
N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide can be compared with other benzothiadiazole derivatives:
N-(4-chlorophenyl)-1,2,3-benzothiadiazole-5-carboxamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
N-(4-methylphenyl)-1,2,3-benzothiadiazole-5-carboxamide:
The uniqueness of this compound lies in its bromine atom, which enhances its reactivity and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-9-2-4-10(5-3-9)15-13(18)8-1-6-12-11(7-8)16-17-19-12/h1-7H,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEZVALUYCGXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)SN=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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